1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one
Description
1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one is a substituted acetophenone derivative featuring a benzyloxy group at the para position, a hydroxyl group at the ortho position, and a methoxy group at the meta position on the aromatic ring. This compound has been synthesized from hydroxyl aromatic ketone derivatives isolated from Pinellia ternata, a medicinal plant studied for its anti-rot gene properties. The synthesis involves condensation of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one with dimethylformamide dimethylacetal under heating (383 K), followed by recrystallization in ethanol .
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-9-14(16(19-2)15(13)18)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKBCGJZIJDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: Benzylation and Methylation
The synthesis begins with 2,4-dihydroxy-3-methoxybenzaldehyde (I ). Benzylation of the 4-hydroxyl group is achieved using benzyl bromide and potassium carbonate in DMF (yield: 85–92%). Subsequent methylation of the 3-hydroxyl group with methyl iodide and NaH in THF affords 4-benzyloxy-2-hydroxy-3-methoxybenzaldehyde (II ) (yield: 78%).
Acylation and Oxidation
The aldehyde (II ) undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane at 0°C to 25°C (Table 1).
Table 1: Friedel-Crafts Acylation Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ (1.2 equiv) | 0 → 25 | 6 | 68 |
| FeCl₃ (1.5 equiv) | 25 | 12 | 52 |
| ZnCl₂ (2.0 equiv) | 25 | 24 | 41 |
AlCl₃ provides optimal Lewis acidity, minimizing side reactions like demethylation. The final product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 1-[4-(benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one as a white solid (mp: 132–134°C).
Directed Ortho Metalation (DoM) Approach
Regioselective Functionalization
This method employs a directed metalation strategy to install substituents sequentially (Scheme 1):
- Methoxy-directed acylation : 3-Methoxyphenol undergoes lithiation at −78°C with LDA, followed by quenching with acetyl chloride to yield 3-methoxy-4-acetylphenol.
- Benzylation : The phenolic hydroxyl at C4 is protected using benzyl trichloroacetimidate and TfOH (yield: 89%).
- Demethylation : Boron tribromide selectively removes the methyl group at C2 (yield: 76%).
Scheme 1
3-Methoxyphenol → (DoM) → 3-methoxy-4-acetylphenol → (benzylation) → 4-benzyloxy-3-methoxyacetophenone → (demethylation) → target compound
Solvent-Controlled Rearrangement of Spiro Intermediates
A novel method leverages solvent-dependent reactivity (Table 2):
Table 2: Solvent Effects on Rearrangement
| Solvent | Base | Product Ratio (5:6) | Yield (%) |
|---|---|---|---|
| MeCN | DBU (15 eq) | 80:20 | 80 |
| EtOH | DBU (2.5 eq) | 15:85 | 68 |
In MeCN, spiroindane-1,3-dione derivatives rearrange via a cyclopropyl intermediate to yield tritylone alcohols, which are oxidized to the target ketone. This method offers scalability but requires stringent temperature control (70°C).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 3 | 52 | 95 | Moderate |
| Directed Metalation | 4 | 48 | 98 | Low |
| Solvent Rearrangement | 2 | 68 | 90 | High |
The solvent rearrangement route achieves the highest yield but demands specialized precursors. Friedel-Crafts acylation remains the most accessible for small-scale synthesis.
Characterization and Validation
Key spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (CAS: 32263-70-0)
- Substituents : Benzyloxy (position 3), methoxy (position 4).
- Impact : Lower polarity and solubility compared to the target compound, as evidenced by its absence of hydroxyl-mediated crystal packing .
Analogues with Substituent Variations
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methylphenyl)ethan-1-one (CAS: 925007-21-2)
- Substituents : Additional p-tolyl group at the acetyl position.
- Impact: The hydrophobic p-tolyl moiety increases molecular weight (MW = 348.4 vs.
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one (CAS: 937602-09-0)
- Substituents: Propoxy-linked benzyloxyphenoxy chain.
- Impact : Extended alkyl chain introduces 10 rotatable bonds (vs. 5 in the target compound), increasing conformational flexibility. Higher MW (376.4) and logP (5.1) suggest enhanced lipophilicity, which could influence pharmacokinetic profiles .
Functional Group Differences
4-Benzyloxy-propiophenone (CAS: 4495-66-3)
- Substituents: Propanone backbone instead of ethanone.
- No hydroxyl group further diminishes hydrogen-bonding capacity, as seen in its lower melting point (unreported but inferred to be lower than hydroxyl-containing analogues) .
Sulfanylidene Derivatives (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one)
- Substituents : Electron-withdrawing sulfanylidene group.
- Impact : The sulfanylidene group alters electronic properties, increasing acidity of the α-hydrogen. This enhances reactivity in catalytic cycles, as demonstrated in ruthenium-catalyzed cross-coupling reactions .
Physicochemical Properties
The target compound’s hydroxyl group enables stronger intermolecular interactions, likely resulting in higher melting points compared to non-hydroxylated analogues (e.g., 4-Benzyloxy-propiophenone).
Biological Activity
1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one, also known as a benzyloxy-substituted phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, including its antioxidant, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O4, with a molecular weight of 272.29 g/mol. The structure features a phenolic framework with multiple functional groups that contribute to its biological activity.
Antioxidant Activity
Research has shown that compounds with phenolic structures exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. In vitro studies indicated that the compound exhibits notable inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 in cellular models, suggesting its utility in treating inflammatory conditions.
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant effects of various derivatives of phenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative damage in human fibroblast cells exposed to hydrogen peroxide, demonstrating its protective role against oxidative stress.
Case Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of the compound against clinical isolates of bacteria and fungi. The findings revealed that it was particularly effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating resistant infections.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, leading to effective free radical scavenging.
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and interferes with metabolic processes.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation by inhibiting NF-kB activation and reducing cytokine production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
